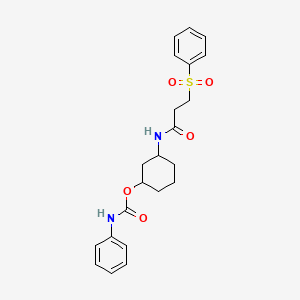

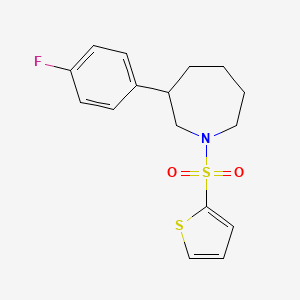

![molecular formula C9H14O3 B2728535 (2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate CAS No. 2620631-82-3](/img/structure/B2728535.png)

(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the types of reactions a compound can undergo. This can include reactions with acids, bases, oxidizing agents, reducing agents, and more . Specific reaction data for “(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate” is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and more . Specific physical and chemical property data for “(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate” is not available in the search results.Wissenschaftliche Forschungsanwendungen

Acid-Catalyzed Reactions and Ring Expansion

W. Adam and E. Crämer (1987) explored acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, leading to the discovery of hydroxy esters and other products through carbenium ion chemistry. This study highlights the potential for transannular ring expansion in monocyclic substrates, a concept that could be applied to similar spirocyclic compounds (Adam & Crämer, 1987).

Novel Synthesis Techniques

B. Föhlisch, Derar Abu Bakr, and P. Fischer (2002) reported a novel synthesis of bornane derivatives via solvolysis reactions, demonstrating the application of spirocyclic compounds in creating complex molecular structures that may offer new opportunities for chemical synthesis and modification (Föhlisch et al., 2002).

Enzymatic Asymmetric Synthesis

K. Naemura and A. Furutani (1990) demonstrated the enzyme-catalyzed asymmetric synthesis of a spiro[3.3]heptane derivative, showcasing the utility of biological catalysts in producing spirocyclic compounds with axial chirality and potential applications in drug discovery and stereochemical studies (Naemura & Furutani, 1990).

Structural Analysis and Drug Discovery

Anton V. Chernykh et al. (2015) analyzed the structure of spiro[3.3]heptane-1,6-diamines and compared them to cyclohexane scaffolds. This study not only advances our understanding of spirocyclic compounds' structural characteristics but also suggests their potential application as building blocks in drug discovery, specifically as surrogates for cyclohexane derivatives in ADME optimization (Chernykh et al., 2015).

Conformationally Restricted Amino Acid Analogues

D. Radchenko, O. Grygorenko, and I. Komarov (2008) synthesized glutamic acid analogs based on the spiro[3.3]heptane scaffold. This work contributes to the field of neurochemistry and pharmacology by providing tools to probe the topologies of glutamate receptors with conformationally restricted ligands, potentially aiding in the design of novel therapeutics (Radchenko et al., 2008).

Wirkmechanismus

The mechanism of action of a chemical compound refers to how it interacts at the molecular level. This can involve binding to specific receptors, inhibiting certain enzymes, or interacting with other molecules . Specific mechanism of action data for “(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate” is not available in the search results.

Safety and Hazards

Understanding the safety and hazards of a chemical compound is crucial for handling and storage. This can include information on toxicity, flammability, reactivity, and environmental impact . Specific safety and hazard data for “(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate” is not available in the search results.

Eigenschaften

IUPAC Name |

methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFKYDNBPCSHHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(C1)CC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

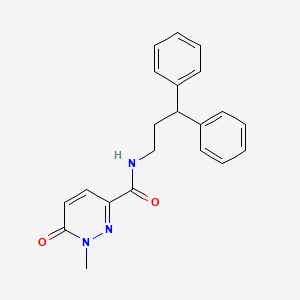

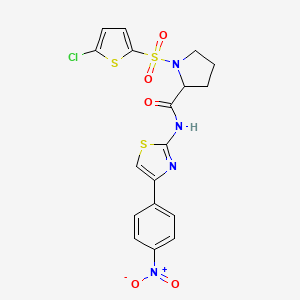

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2728455.png)

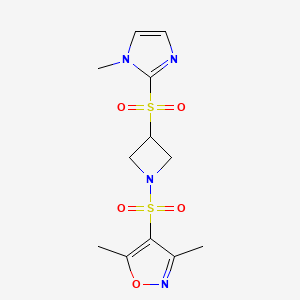

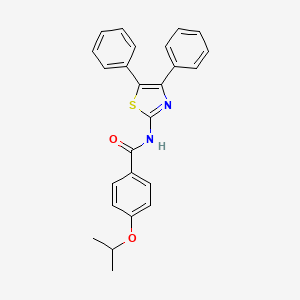

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2728458.png)

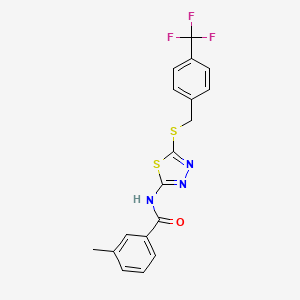

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2728460.png)

![Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-](/img/structure/B2728461.png)

![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)

![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)